Dual COX/5-LOX Inhibition vs. Classical NSAIDs
Flobufen is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1]. In contrast, classical NSAIDs like flurbiprofen, ibuprofen, and diclofenac are either purely COX-1/COX-2 inhibitors or do not effectively inhibit 5-LOX at therapeutic concentrations [2]. This dual inhibition profile is a differentiating feature.
Comparators: COX-only NSAIDs (flurbiprofen, ibuprofen, diclofenac)
Key difference: 5-LOX inhibitory activity absent in comparators
| Evidence Dimension | Enzymatic Target Inhibition |
|---|---|
| Target Compound Data | Inhibits both COX and 5-LOX (qualitative designation). Specific IC50 values for Flobufen against purified COX-1, COX-2, and 5-LOX enzymes were not available in the accessed public domain sources. |
| Comparator Or Baseline | Flurbiprofen (COX-1 IC50 ~0.04-0.1 μM, COX-2 IC50 ~0.4-0.5 μM); Ibuprofen (COX-1 IC50 ~13 μM, COX-2 IC50 ~370 μM); Diclofenac (COX-1 IC50 ~0.004-0.09 μM, COX-2 IC50 ~0.001-0.05 μM). All are essentially inactive against 5-LOX [2]. |
| Quantified Difference | Flobufen possesses 5-LOX inhibitory activity, a feature absent in the comparator NSAIDs. |
| Conditions | Cross-study comparison of published enzyme inhibition data. |
Why This Matters
This dual mechanism differentiates Flobufen for studies where both prostaglandin and leukotriene pathways must be modulated, avoiding the 'shunting' effect seen with pure COX inhibitors.
- [1] Flobufen (VUFB 16066) Product Datasheet. MedChemExpress (MCE). View Source
- [2] Rao P, Knaus EE. Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. J Pharm Pharm Sci. 2008;11(2):81s-110s. PMID: 19203472. View Source
